Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process would involve a detailed examination of these reactions, including the reactants, products, and conditions required for each step .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Polyazanaphthalenes Synthesis: Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives, including isoxazolo[3,4-b]pyridine, which indicates a potential pathway for synthesizing compounds related to Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate (Harb et al., 1989).
- General Synthesis of Isoxazolecarboxylic Esters: A general synthesis method for 4-isoxazolecarboxylic esters like Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate provides insights into the synthesis process of similar compounds (McMurry, 2003).
Crystal Structure Analysis
- Crystal Structure Determination: The crystal structure of closely related compounds like Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, which can be instrumental in understanding the structural properties of this compound (Hu Yang, 2009).
Antimicrobial and Anticancer Activity
- Potential Antimicrobial and Anticancer Agents: Derivatives synthesized from compounds similar to this compound have shown promising antimicrobial and anticancer activities (Hafez et al., 2016).
Application in Dye Synthesis
- Disperse Dyes Synthesis: The compound has potential use in synthesizing disperse dyes for application on textiles like polyester and nylon fabrics, exhibiting good fastness properties (Abolude et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methylpyridin-2-yl]-1,2-oxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c1-3-27-20(26)19-16(10-28-25-19)18-15(9-23)17(14(8-22)11(2)24-18)12-4-6-13(21)7-5-12/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFEYUPFGBLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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